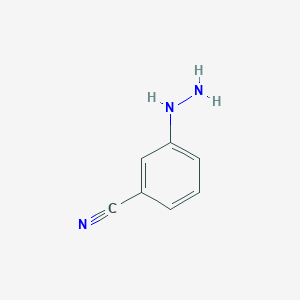

3-Hydrazinobenzonitrile

Description

Properties

IUPAC Name |

3-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-6-2-1-3-7(4-6)10-9/h1-4,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOSIWQIJOMACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363382 | |

| Record name | 3-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-26-3 | |

| Record name | 3-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydrazinobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Hydrazinobenzonitrile (CAS No: 17672-26-3), a key chemical intermediate in the fields of medicinal chemistry and materials science. As a bifunctional molecule, featuring both a nucleophilic hydrazine group and a versatile nitrile moiety, it serves as a critical building block for the synthesis of a diverse range of heterocyclic compounds. This document consolidates available experimental data with predictive analysis based on established chemical principles to offer researchers, scientists, and drug development professionals a thorough reference for utilizing this compound. The guide covers physicochemical properties, predicted spectroscopic characteristics, a representative synthetic pathway with a detailed workflow, its applications in drug discovery, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-cyanophenylhydrazine, is an aromatic compound distinguished by the presence of a hydrazine (-NHNH₂) and a nitrile (-C≡N) group at the meta positions of a benzene ring. This unique substitution pattern governs its reactivity and makes it a valuable synthon in organic synthesis.

The key physicochemical properties are summarized in the table below. It is critical to note that much of the publicly available, experimentally determined data, such as melting point, pertains to the more stable hydrochloride salt form. Data for the free base is less commonly reported.

| Property | Value | Source / Notes |

| IUPAC Name | 3-hydrazinylbenzonitrile | [1] |

| Synonyms | 3-Cyanophenylhydrazine, 3-Hydrazino-benzonitrile | [1][2] |

| CAS Number | 17672-26-3 | [1] |

| Molecular Formula | C₇H₇N₃ | [3] |

| Molecular Weight | 133.15 g/mol | [1][3] |

| Appearance | Solid, white or off-white powder | [4] |

| Melting Point | 190 °C (for 95% purity free base)[5] 157-158 °C (for hydrochloride salt) | [2][6] |

| Boiling Point | Decomposes before boiling under normal conditions. 301.5 °C (Predicted, for hydrochloride salt) | [6] |

| Solubility | Low solubility in water. Soluble in ethanol, acetone. | |

| pKa | 4.48 ± 0.10 (Predicted, for hydrochloride salt) | [2] |

Spectroscopic Characterization (Predicted and Comparative Analysis)

While experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its key spectroscopic features based on the well-understood behavior of its constituent functional groups. This section serves as an expert guide to the anticipated spectral data.

2.1 Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be characterized by signals from the aromatic ring and the hydrazine moiety.

-

Aromatic Region (δ 6.8-7.5 ppm): The four protons on the benzene ring will appear in this region. Due to the meta-substitution, a complex splitting pattern is anticipated. The proton between the two substituents (at C2) is likely to be the most deshielded singlet or narrow triplet. The other three protons (at C4, C5, and C6) will likely appear as a complex multiplet.

-

Hydrazine Protons (-NHNH₂, δ 3.5-5.5 ppm): The protons of the hydrazine group are expected to produce broad singlet signals. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. The -NH₂ protons may appear as one broad signal, and the single -NH proton as another. These peaks will be D₂O exchangeable.

2.2 Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide clear signals for the nitrile carbon and the six aromatic carbons.

-

Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the hydrazine group (C3) will be significantly shielded, while the carbon attached to the electron-withdrawing nitrile group (C1) will be deshielded. The nitrile carbon itself (C≡N) is expected to appear in the range of δ 115-125 ppm, often with a characteristically low intensity due to its long relaxation time.

-

Nitrile Carbon (-C≡N): This quaternary carbon typically appears around δ 118-122 ppm .

2.3 Predicted Infrared (IR) Spectrum

The IR spectrum provides a definitive fingerprint for the key functional groups.

-

N-H Stretching (3200-3400 cm⁻¹): The hydrazine group will exhibit one or two sharp-to-broad absorption bands in this region, corresponding to the symmetric and asymmetric N-H stretches[7][8].

-

Aromatic C-H Stretching (3000-3100 cm⁻¹): A series of weaker bands characteristic of sp² C-H bonds will appear above 3000 cm⁻¹.

-

Nitrile C≡N Stretching (2220-2240 cm⁻¹): A sharp and intense absorption band in this region is the most characteristic signal for an aromatic nitrile. Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to aliphatic nitriles[9][10].

-

N-H Bending (1590-1650 cm⁻¹): The scissoring vibration of the -NH₂ group will appear in this region.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Several bands of variable intensity in this region will confirm the presence of the benzene ring.

2.4 Predicted Mass Spectrum Fragmentation

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z = 133. Key fragmentation pathways would likely involve:

-

Loss of H (m/z 132): A small M-1 peak is common for hydrazines.

-

Loss of NH₂ (m/z 117): Cleavage of the N-N bond could lead to a significant fragment.

-

Loss of N₂H₃ (m/z 102): Loss of the hydrazyl radical.

-

Loss of HCN (m/z 106): Fragmentation involving the nitrile group is also possible.

Synthesis Pathway and Methodological Considerations

This compound is most commonly synthesized from the readily available starting material, 3-aminobenzonitrile. The synthesis proceeds via a classical diazotization reaction followed by reduction.

3.1 Representative Synthetic Route

The transformation involves two key steps:

-

Diazotization: 3-Aminobenzonitrile is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the corresponding diazonium salt.

-

Reduction: The diazonium salt is then reduced to the hydrazine. A common and effective reducing agent for this purpose is stannous chloride (SnCl₂) in concentrated hydrochloric acid.

3.2 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

3.3 Generalized Experimental Protocol

This protocol is a representative procedure based on established chemical transformations[11].

-

Preparation of Amine Salt Solution: Dissolve 3-aminobenzonitrile in a suitable volume of concentrated hydrochloric acid and water, then cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The low temperature is critical to prevent the decomposition of the diazonium salt intermediate.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold amine salt solution, ensuring the internal temperature does not exceed 5 °C. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

-

Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Addition: Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous stirring, maintaining a low temperature. The hydrazine hydrochloride salt will typically precipitate as a solid.

-

Isolation of Hydrochloride Salt: After the addition is complete, allow the mixture to stir for a designated period. Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water or ethanol, and dry under vacuum.

-

Liberation of Free Base (Optional): To obtain the free base, the hydrochloride salt is suspended in water and treated with a suitable base (e.g., sodium bicarbonate, dilute sodium hydroxide) until the solution is neutral or slightly alkaline. The resulting solid is then collected by filtration, washed with water to remove salts, and dried thoroughly.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile molecular scaffold. The hydrazine group is a potent nucleophile and a precursor to the hydrazone linkage, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or act as a bioisostere for other functional groups.

-

Heterocyclic Synthesis: It is a key starting material for synthesizing a wide range of nitrogen-containing heterocycles, such as pyrazoles, indazoles, and triazoles. These ring systems are privileged structures in medicinal chemistry, appearing in numerous approved drugs.

-

Enzyme Inhibitors: The hydrochloride salt of this compound is specifically used in the synthesis of hydrolase and lipase inhibitors, which have potential therapeutic applications in the treatment of obesity[2].

-

Drug Scaffolding: The nitrile group is present in over 30 FDA-approved pharmaceuticals. Its incorporation into molecules can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The presence of both the nitrile and hydrazine functionalities makes this compound an attractive starting point for generating compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with a unique combination of reactive functional groups. While comprehensive experimental data on the free base is sparse in public literature, its physicochemical and spectroscopic properties can be reliably predicted. Its established synthetic route and proven utility in constructing complex heterocyclic systems, including active pharmaceutical ingredients, underscore its importance for researchers in organic synthesis and drug development. Proper safety protocols are mandatory when handling this compound.

References

Click to expand

-

LookChem. Cas 17672-26-3, 3-Cyanophenylhydrazine hydrochloride. [Link]

-

Chem-Net. This compound Price from Supplier Brand Shanghai.... [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 3-Hydrazinylbenzonitrile. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 17672-26-3 Name.... [Link]

-

LookChem. 4-Cyanophenylhydrazine hydrochloride. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

El-Gaby, M. S. A., et al. "Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity." Molecules, vol. 19, no. 10, 2014, pp. 15928-44. [Link]

-

University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

-

ResearchGate. 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),.... [Link]

-

University of Wisconsin Colleges. NMR Chemical Shifts. [Link]

-

ResearchGate. Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... [Link]

-

PubChem. 3-Cyanophenylhydrazine Hydrochloride. [Link]

-

University College London. Chemical shifts. [Link]

-

Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]

-

PubChem. Phenylhydrazine. [Link]

-

Smith, B. C. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy, vol. 34, no. 7, 2019, pp. 10-15. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

ResearchGate. FTIR spectra of hydrazine solution before (a) and after the.... [Link]

-

ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Bernstein, M. P., et al. "The infrared spectra of nitriles and related compounds frozen in Ar and H2O." Astrophysical Journal, vol. 454, 1995, p. 327. [Link]

-

ResearchGate. 1 H NMR chemical shifts (δ) of hydrazones and metal complexes. [Link]

- Google Patents.

-

Material Science Research India. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

Al-Soud, Y. A., et al. "Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole." Molecules, vol. 28, no. 11, 2023, p. 4453. [Link]

-

Mhaidat, I., et al. "Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives." PLoS One, vol. 16, no. 1, 2021, p. e0244466. [Link]

-

Borges, C. R., and Watson, J. T. "Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS." Protein Science, vol. 12, no. 7, 2003, pp. 1567-72. [Link]

-

Mahammed, H. S. "green synthesis of new hydrazone derivatives." MINAR International Journal of Applied Sciences and Technology, vol. 4, no. 3, 2022, pp. 530-536. [Link]

- Google Patents. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.

Sources

- 1. 3-Hydrazinylbenzonitrile | C7H7N3 | CID 1488145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 17672-26-3,3-Cyanophenylhydrazine hydrochloride | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 3-Cyanophenylhydrazine | 17672-26-3 [sigmaaldrich.com]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 6. 3-Cyanophenylhydrazine hydrochloride CAS#: 17672-26-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2020065324A1 - Synthetic method for the preparation of an hydrazine compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Hydrazinobenzonitrile

Abstract

3-Hydrazinobenzonitrile, also known as 3-cyanophenylhydrazine, is a bifunctional aromatic compound of significant interest in synthetic and medicinal chemistry.[1] Its structure, incorporating a nucleophilic hydrazine moiety and an electrophilic nitrile group on a benzene ring, makes it a versatile synthon for constructing a wide array of heterocyclic compounds and complex molecular architectures.[1][2] This guide provides a comprehensive analysis of the core chemical properties of this compound, detailing its physicochemical attributes, spectroscopic signature, and characteristic reactivity. We delve into its primary application as a precursor for hydrazone synthesis, a class of compounds renowned for a broad spectrum of pharmacological activities.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this valuable chemical intermediate in research and development endeavors.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS No: 17672-26-3) is an organic compound that typically appears as a solid at room temperature.[1][5] The molecule's utility is derived from the distinct and often complementary reactivity of its two primary functional groups: the hydrazine (-NHNH₂) and the nitrile (-C≡N) groups, positioned in a meta-arrangement on the phenyl ring.[1] This arrangement influences the electronic properties and steric accessibility of each reactive site.

Molecular Structure

The fundamental structure of this compound is key to understanding its chemical behavior.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of this compound, providing essential data for experimental design and safety assessments.

| Property | Value | Reference |

| CAS Number | 17672-26-3 | [6] |

| Molecular Formula | C₇H₇N₃ | [5][6] |

| Molecular Weight | 133.15 g/mol | [6] |

| Appearance | Solid | [5] |

| Topological Polar Surface Area | 61.8 Ų | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 1 | [6] |

| XLogP3-AA (LogP) | 0.9 | [6] |

Spectroscopic Profile and Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While raw spectral data requires experimental acquisition, the expected signature can be predicted based on its functional groups.[7][8]

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. The N-H stretches of the hydrazine group should appear in the region of 3300-3400 cm⁻¹. The C≡N stretch of the nitrile group is a sharp, medium-intensity peak typically found around 2220-2260 cm⁻¹.[9] Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching from the benzene ring will appear in the 1450-1600 cm⁻¹ region.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will display signals corresponding to the aromatic protons, which will show complex splitting patterns (multiplets) in the typical aromatic region (~6.5-8.0 ppm). The protons on the hydrazine group (-NH and -NH₂) will appear as broad signals whose chemical shift is dependent on solvent and concentration.[10]

-

¹³C NMR : The spectrum will show distinct signals for the aromatic carbons, with the carbon of the nitrile group appearing significantly downfield (typically >110 ppm). The carbon atom attached to the hydrazine group will also be distinguishable.[7]

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion (M⁺) peak corresponding to the exact mass of the molecule (133.0640 g/mol ).[6] Fragmentation patterns would likely involve the loss of nitrogen-containing fragments (e.g., N₂, NH₃) and the nitrile group.[8]

Synthesis and Chemical Reactivity

Synthetic Pathway Overview

Aryl hydrazines are commonly synthesized from the corresponding anilines. The synthesis of this compound typically follows a two-step sequence involving the diazotization of 3-aminobenzonitrile followed by reduction of the resulting diazonium salt.[11]

Caption: General synthesis workflow for this compound.

Causality in Experimental Choices:

-

Diazotization at Low Temperature: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) must be conducted at low temperatures (0–5 °C).[11] This is critical because the resulting diazonium salt is unstable at higher temperatures and would decompose, leading to side products and significantly reduced yield.[11]

-

Reduction Agent: Stannous chloride (SnCl₂) in an acidic medium is a classic and effective reducing agent for converting diazonium salts to the corresponding hydrazines.[11] The product is typically isolated as the hydrochloride salt, which enhances its stability for storage.[11][12]

Core Reactivity

The synthetic utility of this compound stems from the reactivity of its two key functional groups.

-

The Hydrazine Group (-NHNH₂) : The terminal nitrogen of the hydrazine moiety is highly nucleophilic due to the presence of lone-pair electrons.[13][14] This makes it reactive towards a wide range of electrophiles. Its most prominent reaction is condensation with aldehydes and ketones to form stable hydrazones.[15] This reaction is the cornerstone of its application in medicinal chemistry.[16]

-

The Nitrile Group (-C≡N) : The nitrile carbon is electrophilic and susceptible to nucleophilic attack.[1][17] It can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine, providing further avenues for synthetic diversification.[17] The nitrile group is also a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the nucleophilicity of the hydrazine group.[14]

Applications in Medicinal Chemistry and Drug Development

The hydrazine functional group is a powerful tool in medicinal chemistry, serving as a key synthon for building molecules with diverse biological activities.[2][18] Hydrazides and their derivatives, particularly hydrazones, have been incorporated into numerous therapeutic agents.[18]

The Hydrazone Moiety: A Privileged Pharmacophore

Hydrazones are compounds containing the R₁R₂C=NNHR₃ structure, formed by the reaction of a hydrazine with an aldehyde or ketone.[15] This structural motif is considered a "privileged scaffold" in drug discovery because it is found in compounds exhibiting a vast array of pharmacological effects, including:

-

Anti-inflammatory[15]

-

Antimicrobial and Antifungal[4]

-

Anticancer[19]

-

Anticonvulsant[19]

-

Antitubercular[4]

The versatility of the hydrazone linkage is due to its robust chemical nature and its ability to participate in hydrogen bonding as both a donor and an acceptor, facilitating strong interactions with biological targets like enzymes and receptors.[16]

Drug Discovery Workflow Using this compound

This compound is an ideal starting material for combinatorial chemistry and library synthesis in a drug discovery context. Its bifunctionality allows for the rapid generation of a large number of structurally diverse derivatives.

Caption: Drug discovery workflow utilizing this compound.

Experimental Protocols

The following protocol provides a self-validating, step-by-step methodology for a core synthetic transformation using this compound.

General Protocol for the Synthesis of a 3-Cyanophenylhydrazone

This procedure describes the condensation reaction between this compound and a generic aldehyde to form the corresponding hydrazone derivative.

Materials:

-

This compound (1.0 eq)

-

Aldehyde of choice (e.g., benzaldehyde) (1.0 eq)

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Thin Layer Chromatography (TLC) plate (Silica gel)

-

Appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate)

Procedure:

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

-

Addition of Aldehyde: To the stirring solution, add the selected aldehyde (1.0 eq).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC. Spot the starting materials and the reaction mixture on the plate. The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the consumption of the starting materials.

-

Product Isolation: Upon completion (typically within 1-4 hours), the hydrazone product often precipitates directly from the ethanolic solution. If precipitation occurs, collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst. If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

-

Characterization: Dry the purified product under vacuum. Confirm its identity and purity using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and determine its melting point.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions in a laboratory setting.[20]

GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[6][20]

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |

Source: PubChem, SynQuest Labs[6][20]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by the versatile and predictable reactivity of its hydrazine and nitrile functionalities. Its role as a foundational building block for synthesizing libraries of hydrazone derivatives makes it particularly relevant to modern drug discovery programs targeting a wide range of diseases. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to exploit its full synthetic potential.

References

-

PubChem. (n.d.). 3-Hydrazinylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Guedes, J. V., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Retrieved from [Link]

-

Saeed, A., et al. (2018). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of Inflammation Research. Retrieved from [Link]

-

Slideshare. (2024). Hydrazine Chemistry in Organic Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hydrazine Derivatives in Modern Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydrazinobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 3-HYDRAZINOPROPIONITRILE - Physico-chemical Properties. Retrieved from [Link]

-

LookChem. (n.d.). Cas 17672-26-3, 3-Cyanophenylhydrazine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyanophenylhydrazine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Open Access Library Journal. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazones. Retrieved from [Link]

-

Zhang, Z., et al. (2013). Rapid access to 3-aminoindazoles from nitriles with hydrazines. Chemical Communications. Retrieved from [Link]

-

Kumar, S., et al. (2010). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India. Retrieved from [Link]

-

Kumar, S., et al. (2010). A review exploring biological activities of hydrazones. Journal of Pharmacy Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of nitrobenzonitrile towards Cu‐Hydrazine hydrate. Retrieved from [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Future Medicinal Chemistry. (2017). Mechanistic applications of click chemistry for pharmaceutical drug discovery and drug delivery. Retrieved from [Link]

-

Leah4Sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Retrieved from [Link]

- Google Patents. (1997). WO1997046514A1 - Process for the preparation of hydrazine derivatives.

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

Sources

- 1. CAS 17672-26-3: 3-Cyanophenylhydrazine | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. omicsonline.org [omicsonline.org]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzonitrile, 3-hydrazinyl- | CymitQuimica [cymitquimica.com]

- 6. 3-Hydrazinylbenzonitrile | C7H7N3 | CID 1488145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lehigh.edu [lehigh.edu]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 3-Cyanophenylhydrazine Hydrochloride | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Hydrazine Chemistry in Organic Synthesis | PDF [slideshare.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 3-Hydrazinobenzonitrile (CAS: 17672-26-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Hydrazinobenzonitrile, also known as 3-cyanophenylhydrazine, is a versatile bifunctional molecule that serves as a valuable building block in synthetic organic and medicinal chemistry. Its unique structure, incorporating a reactive hydrazine moiety and a synthetically adaptable nitrile group on a benzene ring, positions it as a key intermediate for the construction of a diverse array of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₇H₇N₃.[1][2] The presence of both a hydrogen-bond donating hydrazine group and a hydrogen-bond accepting nitrile group influences its physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 17672-26-3 |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | 3-hydrazinylbenzonitrile |

| Synonyms | 3-Cyanophenylhydrazine, m-Hydrazinobenzonitrile |

| Appearance | Solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF. |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves a two-step process starting from the readily available 3-aminobenzonitrile. This process includes diazotization of the primary amine followed by reduction of the resulting diazonium salt.[3][4][5]

Synthesis Workflow

Caption: Synthesis of this compound from 3-aminobenzonitrile.

Detailed Experimental Protocol

Materials:

-

3-Aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃) (optional, for neutralization)

Step 1: Diazotization of 3-Aminobenzonitrile [3][4]

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 to 0 °C, suspend 3-aminobenzonitrile in concentrated hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the solution.

-

Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete diazotization.

Step 2: Reduction of the Diazonium Salt [3][4]

-

In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to below 0 °C in an ice-salt bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 0 °C. A precipitate of this compound hydrochloride will form.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

The resulting solid is this compound hydrochloride.[6]

Step 3: Neutralization to Free Hydrazine (Optional)

-

To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized by the careful addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

-

The free this compound will precipitate out of the solution and can be collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following are the expected spectroscopic characteristics for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

-

N-H Stretching: The hydrazine group will exhibit stretching vibrations in the region of 3400-3200 cm⁻¹.

-

C≡N Stretching: A sharp, strong absorption band characteristic of the nitrile group is expected around 2230-2210 cm⁻¹.[6]

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

Aromatic C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region correspond to the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

Hydrazine Protons (-NH-NH₂): The protons of the hydrazine group will likely appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to resonate in the range of δ 115-125 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 110-150 ppm). The carbon attached to the hydrazine group will be shielded compared to the others.

Reactivity and Synthetic Applications

This compound is a versatile synthon due to the presence of two reactive functional groups. The hydrazine moiety can act as a nucleophile, while the nitrile group can undergo various transformations.

Reactions Involving the Hydrazine Group

The primary reactivity of this compound stems from the nucleophilic nature of the hydrazine group.

Hydrazines readily react with aldehydes and ketones to form hydrazones.[7] This reaction is a cornerstone of combinatorial chemistry and is widely used to generate libraries of bioactive compounds.

Caption: General scheme for the synthesis of hydrazones from this compound.

Experimental Protocol: General Procedure for Hydrazone Synthesis

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the hydrazone product often precipitates from the solution and can be isolated by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring system. It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone.[1][7][8]

Caption: Knorr synthesis of pyrazoles using this compound.

Experimental Protocol: General Procedure for Pyrazole Synthesis

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent like ethanol or acetic acid.

-

Add this compound (1 equivalent) to the solution.

-

Add a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. The pyrazole product may precipitate.

-

If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-water to induce precipitation.

-

The crude pyrazole can be purified by recrystallization from an appropriate solvent.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound, particularly hydrazones and pyrazoles, are prevalent in a wide range of biologically active molecules. This makes this compound a valuable starting material for the synthesis of novel therapeutic agents.

Hydrazone Derivatives

Hydrazone-containing compounds have been reported to exhibit a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity

-

Anticonvulsant Activity

-

Anti-inflammatory Activity

Pyrazole Derivatives

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. Pyrazole derivatives have demonstrated a wide array of biological activities, including:

-

Anti-inflammatory and Analgesic Activity: For example, the COX-2 inhibitor celecoxib contains a pyrazole core.

-

Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression.[9][10]

-

Antimicrobial Activity [11]

-

Monoamine Oxidase (MAO) Inhibition: Substituted hydrazines and their derivatives are known to be inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters.[12][13] This makes this compound a potential scaffold for the development of novel antidepressants and neuroprotective agents.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements: [2]

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a synthetically valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation and the reactivity of its hydrazine and nitrile functionalities provide access to a wide range of heterocyclic compounds, particularly hydrazones and pyrazoles, which are known to possess diverse and important biological activities. This guide has provided a comprehensive overview of its properties, synthesis, and applications to serve as a valuable resource for researchers and scientists in their pursuit of novel chemical entities with therapeutic potential.

References

Sources

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Cyanophenylhydrazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanophenylhydrazine is a pivotal building block in modern medicinal chemistry, serving as a key precursor for a variety of heterocyclic compounds with significant pharmacological activity. This technical guide provides a comprehensive overview of the predominant synthetic methodology for preparing 3-cyanophenylhydrazine, focusing on the foundational two-step process involving diazotization of 3-aminobenzonitrile followed by in situ reduction of the intermediate diazonium salt. This document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and addresses critical safety and handling considerations. The content is structured to offer both a theoretical understanding and a practical, actionable workflow for chemists in research and development.

Introduction: The Strategic Importance of 3-Cyanophenylhydrazine

Substituted phenylhydrazines are a cornerstone of synthetic organic chemistry, most famously utilized in the Fischer indole synthesis to construct the indole nucleus—a privileged scaffold in numerous natural products and pharmaceutical agents.[1] 3-Cyanophenylhydrazine, in particular, offers a strategic advantage by incorporating a versatile cyano group. This functional group can be retained in the final molecule or further transformed into amides, carboxylic acids, or tetrazoles, providing a rich platform for analog synthesis and structure-activity relationship (SAR) studies. Its application is noted in the synthesis of intermediates for drugs targeting serotonin receptors and other bioactive molecules, underscoring its relevance in drug discovery pipelines.[2][3]

Core Synthesis Pathway: Diazotization and Reduction

The most reliable and widely adopted method for synthesizing 3-cyanophenylhydrazine (and its isomers) proceeds via a two-stage, one-pot reaction sequence.[4] This process begins with the conversion of a primary aromatic amine, 3-aminobenzonitrile, into a diazonium salt, which is then immediately reduced to the target hydrazine derivative.

Stage 1: Diazotization of 3-Aminobenzonitrile

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[5] Due to the instability of nitrous acid, it is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5][6]

Mechanism Insight: The reaction is initiated by the formation of the nitrosating agent, dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺), in the acidic medium. The lone pair of the amino group on 3-aminobenzonitrile attacks the electrophilic nitrogen of the nitrosonium ion. A series of proton transfers and the elimination of water ultimately yield the 3-cyanobenzenediazonium chloride intermediate.

Critical Parameter—Temperature: The thermal instability of aryl diazonium salts is a paramount concern.[7][8] These intermediates can decompose, potentially violently if isolated, and react with water to form phenols as a major side product.[8] Therefore, the reaction must be maintained at a strictly controlled low temperature, typically between 0 and 5 °C, using an ice-salt bath to ensure the stability of the diazonium salt for the subsequent reduction step.[8][9]

Stage 2: Reduction of the Diazonium Salt

Immediately following its formation, the cold diazonium salt solution is treated with a reducing agent. For the synthesis of cyanophenylhydrazines, tin(II) chloride (SnCl₂) in concentrated HCl is a highly effective and commonly cited reagent.[9][10]

Mechanism Insight: The tin(II) chloride reduces the diazonium cation (Ar-N₂⁺) to the corresponding hydrazine (Ar-NH-NH₂). The reaction proceeds through a complex mechanism involving electron transfer from Sn(II) to the diazonium group. The final product is typically isolated as the hydrochloride salt, which is more stable and less prone to air oxidation than the free base.

The overall synthetic transformation is depicted below:

Caption: Core workflow for the synthesis of 3-Cyanophenylhydrazine Hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of cyanophenylhydrazine hydrochlorides.[9][10] Researchers must conduct their own risk assessment before proceeding.

Materials & Reagents:

-

3-Aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether

-

Ethanol

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Ice-salt bath

-

Büchner funnel and filtration flask

Step-by-Step Methodology

Caption: Step-by-step experimental workflow for the synthesis protocol.

Procedure:

-

Preparation of the Amine Salt Suspension: In a three-neck flask, suspend 3-aminobenzonitrile (1.0 eq) in concentrated hydrochloric acid. The mixture is stirred vigorously to form a fine slurry of the amine hydrochloride salt.

-

Diazotization: The flask is immersed in an ice-salt bath, and the internal temperature is brought down to 0-5 °C. A pre-cooled aqueous solution of sodium nitrite (1.05-1.10 eq) is added dropwise via a dropping funnel. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 5 °C.[8][9]

-

Completion of Diazotization: After the addition is complete, the reaction mixture is stirred for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[9]

-

Preparation of the Reducing Agent: In a separate, large beaker or flask, prepare a solution of tin(II) chloride dihydrate (~5 eq) in concentrated hydrochloric acid. This solution should be pre-cooled in an ice bath to below 5 °C.[9]

-

Reduction: The cold diazonium salt solution is slowly added to the vigorously stirred, cold tin(II) chloride solution. This addition is exothermic and must be done at a rate that maintains the temperature below 5-10 °C.

-

Precipitation and Isolation: Upon addition, a white or off-white precipitate of 3-cyanophenylhydrazine hydrochloride should form. The mixture is stirred for a further 15 minutes in the ice bath.[9] The solid product is then collected by vacuum filtration.

-

Washing and Drying: The filter cake is washed thoroughly with cold diethyl ether to remove any non-polar impurities and residual acid.[9] The product is then dried under vacuum to yield the final hydrochloride salt. For higher purity, recrystallization from a solvent system like aqueous ethanol can be performed.[9]

Quantitative Data Summary

The following table provides representative molar quantities and expected yields based on literature precedents for analogous syntheses.[9][10] These values should be adapted for specific laboratory scales.

| Parameter | Value | Rationale / Comment |

| 3-Aminobenzonitrile | 1.0 eq | Starting material. |

| Sodium Nitrite (NaNO₂) | 1.05 - 1.10 eq | A slight excess ensures complete diazotization. |

| Tin(II) Chloride (SnCl₂·2H₂O) | 4.5 - 5.0 eq | A significant excess is required to drive the reduction to completion. |

| Reaction Temperature | 0 - 5 °C | Critical for diazonium salt stability and to minimize side reactions.[8] |

| Typical Yield | 75 - 85% | Yields can be high but depend on strict temperature control and efficient mixing.[9] |

Safety and Handling: A Self-Validating Protocol

The trustworthiness of this protocol hinges on a rigorous adherence to safety measures, primarily related to the handling of diazonium salts.

-

Diazonium Salt Instability: Aryl diazonium salts are notoriously explosive when isolated in a dry state. NEVER attempt to isolate the intermediate. The protocol is designed for the in situ consumption of the diazonium salt, which must be kept in a cold aqueous solution at all times.[7]

-

Temperature Control: The most critical aspect of this synthesis is maintaining the low temperature. An exothermic runaway reaction can lead to the rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially creating hazardous byproducts.[8] Continuous monitoring with a low-temperature thermometer is mandatory.

-

Reagent Handling: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is a strong oxidizing agent and is toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Quenching: Any residual nitrous acid after the diazotization step can be quenched by adding a small amount of sulfamic acid or urea, which converts it to nitrogen gas.

Conclusion

The synthesis of 3-cyanophenylhydrazine via the diazotization of 3-aminobenzonitrile and subsequent reduction with tin(II) chloride is a robust and well-established method. Success is predicated on meticulous control of the reaction temperature to manage the transient and potentially hazardous diazonium salt intermediate. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable synthetic intermediate for application in their discovery and development programs.

References

- Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile - Benchchem.

- MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google P

- 4-Cyanophenylhydrazine hydrochloride synthesis - ChemicalBook.

- Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride - PrepChem.com.

- Commercial Suppliers and Technical Applications of 4-Cyanophenylhydrazine Hydrochloride: An In-depth Guide - Benchchem.

- The Versatility of 4-Cyanophenylhydrazine Hydrochloride in Pharmaceutical Intermedi

- (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure.

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ...

- Chemistry Diazotization Reaction - s

- CN101157630A - Method for preparing 3-chlorine phenylhydrazine - Google P

- 3-Cyanophenylhydrazine Hydrochloride | C7H8ClN3 | CID 16495340 - PubChem.

- 3-Cyanophenylhydrazine Hydrochloride | 2881-99-4 - Sigma-Aldrich.

- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.

- 2881-99-4|3-Cyanophenylhydrazine Hydrochloride|BLD Pharm.

- 3-Cyanophenylhydrazine | CAS 17672-26-3 | SCBT - Santa Cruz Biotechnology.

- Diazotis

- temperature control in the diazotization of 4-aminobenzonitrile - Benchchem.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 5. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 6. Diazotisation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

properties of 3-cyanophenylhydrazine

An In-depth Technical Guide to 3-Cyanophenylhydrazine: Properties, Synthesis, and Applications

Foreword

For the discerning researcher and drug development professional, substituted phenylhydrazines are a cornerstone class of chemical reagents, indispensable for the synthesis of a vast number of heterocyclic scaffolds.[1] Among these, 3-cyanophenylhydrazine, and more commonly its hydrochloride salt, presents a unique profile. The presence of the electron-withdrawing nitrile group at the meta position profoundly influences its reactivity, offering both challenges and opportunities in synthetic design. This guide provides a comprehensive technical overview, moving beyond a simple recitation of facts to deliver field-proven insights into the causality behind its properties and experimental applications.

Core Physicochemical & Structural Properties

3-Cyanophenylhydrazine is most frequently supplied and utilized as its hydrochloride salt (3-hydrazinobenzonitrile hydrochloride) to enhance stability and shelf-life. The data presented below primarily pertains to this salt form unless otherwise specified.

Identifiers and Molecular Characteristics

| Property | Value | Source(s) |

| Chemical Name | 3-Hydrazinylbenzonitrile hydrochloride | [2][3] |

| Synonyms | 3-Cyanophenylhydrazine HCl | [4][5] |

| CAS Number | 2881-99-4 (for Hydrochloride) | [2][3] |

| CAS Number | 17672-26-3 (for Free Base) | [4][6] |

| Molecular Formula | C₇H₈ClN₃ | [2] |

| Molecular Weight | 169.61 g/mol | [2] |

Physical and Thermal Properties

| Property | Value | Source(s) |

| Appearance | White to yellow or pale orange to brown solid/powder | [3][7] |

| Melting Point | 157-158 °C | [4][5] |

| Boiling Point | 301.5 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.19 g/cm³ (Predicted) | [4][5] |

| Flash Point | 136.2 °C (Predicted) | [4] |

| pKa | 4.48 ± 0.10 (Predicted) | [4] |

Solubility and Storage

-

Solubility : Soluble in methanol.[7]

-

Storage : Due to its sensitivity, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[4]

Synthesis of 3-Cyanophenylhydrazine Hydrochloride

The most common and reliable method for synthesizing substituted phenylhydrazines is the diazotization of an aniline precursor, followed by reduction. This pathway offers high yields and purity.

Synthetic Pathway Overview

The synthesis initiates with 3-aminobenzonitrile. This precursor undergoes a diazotization reaction in the presence of sodium nitrite and a strong acid (typically hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is then immediately reduced, often using tin(II) chloride, to yield the final phenylhydrazine hydrochloride product.

Caption: General workflow for the synthesis of 3-Cyanophenylhydrazine HCl.

Detailed Experimental Protocol: Synthesis from 3-Aminobenzonitrile

This protocol is adapted from established procedures for analogous substituted phenylhydrazines.[9][10][11]

-

Reaction Setup : In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminobenzonitrile (1.0 eq) in concentrated hydrochloric acid. Cool the suspension to between -5 °C and 0 °C using an ice-salt bath.

-

Diazotization : While maintaining the low temperature, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. The rate of addition must be controlled to keep the temperature below 0 °C. Stir for an additional 20-30 minutes after addition is complete.

-

Reduction : In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid, and cool it to below 0 °C. Add the freshly prepared diazonium salt solution portion-wise to the tin(II) chloride solution, ensuring the temperature does not rise above 0 °C.

-

Precipitation & Isolation : After the addition is complete, continue stirring the mixture for approximately 15-30 minutes.[10] The product will precipitate as a white or off-white solid.

-

Work-up : Collect the precipitate by vacuum filtration. Wash the solid thoroughly with a suitable solvent like diethyl ether to remove any non-polar impurities.

-

Purification : The crude product can be further purified by recrystallization from a solvent system such as aqueous ethanol to yield high-purity 3-cyanophenylhydrazine hydrochloride.[10]

Causality Note: The use of low temperatures is critical during diazotization to prevent the unstable diazonium salt from decomposing. The large excess of the reducing agent, SnCl₂, ensures the complete conversion of the intermediate to the desired hydrazine.

Chemical Reactivity and Core Applications

The utility of 3-cyanophenylhydrazine stems from the dual reactivity of the hydrazine moiety and the electronic influence of the meta-cyano group. It is a fundamental building block for nitrogen-containing heterocycles.

The Fischer Indole Synthesis

A cornerstone reaction in medicinal chemistry, the Fischer indole synthesis allows for the construction of the indole nucleus.[12] The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[13]

Mechanism:

-

Hydrazone Formation : The reaction begins with the condensation of 3-cyanophenylhydrazine with a carbonyl compound to form the corresponding phenylhydrazone.[14]

-

Tautomerization : The hydrazone tautomerizes to its enamine form.[14]

-

[1][1]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a concerted[1][1]-sigmatropic rearrangement, which is the key bond-forming step.[12][13]

-

Cyclization and Aromatization : The resulting intermediate cyclizes and eliminates ammonia, driven by the formation of the stable aromatic indole ring.[14]

The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the hydrazine, potentially requiring more forcing conditions compared to electron-rich phenylhydrazines.[15]

Caption: Mechanistic pathway of the Fischer Indole Synthesis.

Synthesis of Pyrazole Derivatives

3-Cyanophenylhydrazine is also a key precursor for pyrazoles, another privileged scaffold in drug discovery. The synthesis typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Applications in Drug Discovery

The true value of 3-cyanophenylhydrazine is realized in its application as an intermediate for bioactive molecules.

-

Hydrolase and Lipase Inhibitors : It is explicitly used in the synthesis of inhibitors for hydrolase and lipase, which are therapeutic targets for the treatment of obesity.[4][5][16]

-

Kinase Inhibitors : The resulting heterocyclic scaffolds (indoles, pyrazoles) are prevalent in kinase inhibitors used in oncology.

-

Factor Xa Inhibitors : The compound has been utilized in the development of novel anticoagulants that act as Factor Xa inhibitors.[4]

Safety, Handling, and Hazard Profile

As with all hydrazine derivatives, 3-cyanophenylhydrazine hydrochloride must be handled with appropriate caution.

GHS Hazard Classification

The compound is classified with the following hazards:

Recommended Handling Procedures

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[8][17]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[8][18]

-

Handling Practices : Avoid contact with skin and eyes.[8][17] Do not eat, drink, or smoke when using this product.[18] Wash hands thoroughly after handling.[18]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8]

Conclusion

3-Cyanophenylhydrazine is a versatile and valuable reagent in modern organic synthesis. Its true potential is unlocked through a deep understanding of its physicochemical properties and reactivity profile. While the electron-withdrawing cyano group modifies its reactivity compared to other phenylhydrazines, it also provides a functional handle for further synthetic transformations. For researchers in drug discovery and development, a mastery of the application of this building block, particularly in the construction of indole and pyrazole cores, remains a critical skill for accessing novel chemical matter with therapeutic potential.

References

-

3-Cyanophenylhydrazine hydrochloride, LookChem, [Link]

-

3-Cyanophenylhydrazine hydrochloride (cas 17672-26-3) SDS/MSDS download, ChemSrc, [Link]

-

3-Cyanophenylhydrazine Hydrochloride, PubChem, [Link]

-

Fischer indole synthesis, Wikipedia, [Link]

-

Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride, PrepChem.com, [Link]

-

3-Cyanophenylhydrazine Hydrochloride | C7H8ClN3 | CID 16495340, PubChem - NIH, [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I, PMC - NIH, [Link]

-

4-Cyanophenylhydrazine hydrochloride, LookChem, [Link]

-

Phenylhydrazine | C6H5NHNH2 | CID 7516, PubChem - NIH, [Link]

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups, PubMed Central, [Link]

-

3-CYANOPHENYLHYDRAZINE HYDROCHLORIDE, Survival Technologies, [Link]

-

Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method, RASĀYAN Journal of Chemistry, [Link]

-

Phenylhydrazine derivatives. | Download Scientific Diagram, ResearchGate, [Link]

-

Phenylhydrazine – Knowledge and References, Taylor & Francis Online, [Link]

- CN101157630A - Method for preparing 3-chlorine phenylhydrazine, Google P

-

3-chlorophenylhydrazine hydrochloride|2312-23-4, Taicang Hualian Chemical Industry Co., Ltd., [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Cyanophenylhydrazine Hydrochloride | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Cyanophenylhydrazine Hydrochloride | 2881-99-4 [sigmaaldrich.com]

- 4. Cas 17672-26-3,3-Cyanophenylhydrazine hydrochloride | lookchem [lookchem.com]

- 5. 3-Cyanophenylhydrazine hydrochloride CAS#: 17672-26-3 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 4-Cyanophenylhydrazine hydrochloride|lookchem [lookchem.com]

- 8. 3-Cyanophenylhydrazine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 3-Cyanophenylhydrazine hydrochloride | 17672-26-3 [chemicalbook.com]

- 17. Page loading... [guidechem.com]

- 18. riccachemical.com [riccachemical.com]

The Strategic Molecular Architecture of 3-Hydrazinobenzonitrile: A Core Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: January 9, 2026

Abstract

3-Hydrazinobenzonitrile, a seemingly unassuming aromatic molecule, stands as a pivotal building block in contemporary medicinal chemistry. Its unique structural amalgamation of a reactive hydrazine group and an electron-withdrawing nitrile moiety on a benzene ring presents a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. This guide provides a comprehensive technical overview of the molecular structure of this compound, its synthesis, and its profound potential in drug discovery, with a particular focus on its role as a putative inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Through a synthesis of established chemical principles and forward-looking therapeutic insights, this document aims to equip researchers with the foundational knowledge and practical methodologies to harness the full potential of this remarkable compound.

Introduction: The Emerging Significance of this compound

In the landscape of modern drug discovery, the pursuit of novel molecular entities with high specificity and therapeutic efficacy is relentless. Small molecules that can serve as versatile platforms for chemical modification are invaluable assets. This compound (also known as 3-cyanophenylhydrazine) has emerged as such a molecule of interest.[1] Its strategic placement of a nucleophilic hydrazine group and a polar nitrile group at the meta position of the benzene ring creates a unique electronic and steric environment. This configuration allows for a multitude of chemical transformations, making it an ideal starting material for the generation of extensive compound libraries for high-throughput screening.

The hydrazine moiety, in particular, is a well-established pharmacophore, present in numerous FDA-approved drugs and clinical candidates. Hydrazine and its derivatives, especially hydrazones, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2] This guide will delve into the core attributes of this compound, providing a robust framework for its application in pioneering drug development programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and biological potential. The benzene ring provides a rigid scaffold, while the hydrazine (-NHNH₂) and nitrile (-C≡N) functional groups are the primary sites of chemical reactivity and interaction with biological targets.

Structural Analysis

The key structural features of this compound include:

-

Aromatic Core: The benzene ring provides a hydrophobic surface that can engage in π-π stacking and hydrophobic interactions within protein binding pockets.

-

Hydrazine Group: This highly nucleophilic group is a potent hydrogen bond donor and can readily react with electrophiles, most notably aldehydes and ketones, to form stable hydrazone linkages. This reactivity is the cornerstone of its utility in combinatorial chemistry.

-

Nitrile Group: The electron-withdrawing nature of the nitrile group influences the electronic properties of the benzene ring, affecting its reactivity and the pKa of the hydrazine group. The nitrile moiety can also participate in hydrogen bonding as an acceptor.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Source |

| IUPAC Name | 3-hydrazinylbenzonitrile | PubChem[1] |

| Synonyms | 3-Cyanophenylhydrazine | PubChem[1] |

| CAS Number | 17672-26-3 | PubChem[1] |

| Molecular Formula | C₇H₇N₃ | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | - |

| XLogP3-AA | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 61.8 Ų | PubChem[1] |

Synthesis of this compound Hydrochloride: A Validated Protocol

The synthesis of this compound is most effectively achieved through the diazotization of 3-aminobenzonitrile followed by reduction. The following protocol is adapted from established methods for the synthesis of analogous aryl hydrazines and provides a reliable pathway to obtain the hydrochloride salt of the target compound, which often exhibits improved stability and handling characteristics.[3][4]

Rationale Behind the Experimental Choices

The conversion of an amino group on an aromatic ring to a hydrazine group is a classic transformation in organic synthesis. The diazotization reaction, which converts the primary amine to a diazonium salt, is a critical first step. The subsequent reduction of the diazonium salt to the corresponding hydrazine requires a mild reducing agent to avoid over-reduction. Tin(II) chloride is an excellent choice for this purpose as it selectively reduces the diazonium group without affecting the nitrile functionality. The use of hydrochloric acid is essential for both the formation of the diazonium salt and the subsequent reduction, as well as for the final isolation of the product as its hydrochloride salt.

Step-by-Step Experimental Protocol

Materials:

-

3-Aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ethanol

-

Diethyl Ether

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminobenzonitrile (1 equivalent) in concentrated hydrochloric acid.

-

Cool the suspension to -5 to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 0 °C.

-

Stir the mixture for an additional 30 minutes at 0 °C to ensure complete formation of the 3-cyanophenyl diazonium chloride.

-

-

Reduction:

-